molecular formula C19H40O3 B054846 Chimyl alcohol CAS No. 6145-69-3

Chimyl alcohol

Cat. No. B054846
CAS RN: 6145-69-3
M. Wt: 316.5 g/mol
InChI Key: OOWQBDFWEXAXPB-UHFFFAOYSA-N
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Description

Chimyl alcohol is an organic compound with the formula HOCH2CH(OH)CH2OC16H33. It is a colorless solid formed by the condensation of cetyl alcohol with one of the two primary alcohol sites of glycerol . It is a component of some lipid membranes and is found in the liver of the shark Centrophorus squamosus .


Synthesis Analysis

Chimyl alcohol is a mono ether formed by the condensation of cetyl alcohol with one of the two primary alcohol sites of glycerol . The synthesis process involves retrosynthetic analysis, a common approach in organic chemistry .


Molecular Structure Analysis

The molecular formula of Chimyl alcohol is C19H40O3 . It contains a total of 61 bonds, including 21 non-H bonds, 18 rotatable bonds, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether (aliphatic) .


Chemical Reactions Analysis

Chimyl alcohol has been found to suppress the inflammatory process. It reduces the intracellular levels of reactive oxygen species (ROS) in normal human epidermal keratinocytes (NHEKs) after UVB exposure . It also suppresses prostaglandin E2 (PGE2) production in UVB-exposed NHEKs according to the down-regulated expression level of cyclooxygenase-2 (COX-2) mRNA .


Physical And Chemical Properties Analysis

Chimyl alcohol has a molar mass of 316.526 g·mol−1 . It is a colorless solid with a melting point of 62.5–63.5 °C and a boiling point of 445 °C . Alcohols, in general, are acidic in nature and react with metals such as sodium and potassium .

Scientific Research Applications

  • Myocardial Salvage and Ischemia/Reperfusion Injury :

    • Maulik et al. (1994) found that chimyl alcohol can reduce myocardial ischemia/reperfusion injury, possibly by restoring catalase activity and reducing oxidative stress through synthesis of ether lipids. This suggests a role for peroxisomal disorder in ischemia/reperfusion injury (Maulik et al., 1994).
  • Absorption and Metabolism in Humans :

    • Blomstrand and Ahrens (1959) demonstrated that orally administered labeled chimyl alcohol was almost completely absorbed in humans, with significant conversion to palmitic acid and incorporation into various lipid forms (Blomstrand & Ahrens, 1959).
  • Intestinal Absorption and Metabolism in Rats :

    • Bergstrom and Blomstrand (1957) observed that labeled chimyl alcohol was well absorbed and extensively metabolized in rats, with half of the absorbed activity converted to palmitic acid (Bergstrom & Blomstrand, 1957).
  • Chemical Defense in Marine Organisms :

    • McClintock et al. (1994) identified chimyl alcohol in Antarctic shallow-water nudibranchs and their prey, suggesting its role as a defensive compound against predators (McClintock et al., 1994).
  • Purification of Enzymes :

    • Ishibashi and Imai (1985) used chimyl alcohol-Sepharose 4B column chromatography for the purification of alkylglycerol monooxygenase from rat liver microsomes (Ishibashi & Imai, 1985).
  • Skin Penetration Modulation :

    • Bernal-Chávez et al. (2017) explored the use of chimyl alcohol as an absorption modulator in skin barrier properties, highlighting its potential in pharmaceutical and cosmetic applications (Bernal-Chávez et al., 2017).
  • Immunostimulatory Effects :

    • Mischenko et al. (2021) demonstrated that chimyl alcohol promotes immune activation in both in vivo and in vitro settings, indicating its complex immunostimulatory effects (Mischenko et al., 2021).

Safety And Hazards

When handling Chimyl alcohol, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Chimyl alcohol has shown potential in suppressing the inflammatory process, providing protection and/or alleviation against UV damage . It enhances cell proliferation without changing the spleen’s weight, increases the activity of the proinflammatory marker CD86, increases the level of ROS/NO/lysosome activity, and does not affect the level of IL-1β . These findings open up prospects for further study of its biological activity .

properties

IUPAC Name

3-hexadecoxypropane-1,2-diol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OOWQBDFWEXAXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H40O3
Source PubChem
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DSSTOX Substance ID

DTXSID80862067
Record name 3-(Hexadecyloxy)propane-1,2-diol
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Molecular Weight

316.5 g/mol
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Physical Description

Solid; [Merck Index]
Record name Chimyl alcohol
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Product Name

Chimyl alcohol

CAS RN

6145-69-3, 10550-58-0, 53584-29-5
Record name 1-O-Hexadecylglycerol
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Record name Cetyl glyceryl ether
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Record name (R)-3-(Hexadecyloxy)propane-1,2-diol
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Record name Chimyl alcohol
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Record name 3-(Hexadecyloxy)propane-1,2-diol
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Record name (±)-3-(hexadecyloxy)propane-1,2-diol
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Record name CETYL GLYCERYL ETHER
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Synthesis routes and methods

Procedure details

(R)-(−)-2,2-dimethyl-1,3-dioxolane-4-methanol (11 grams), powdered potassium hydroxide (20 grams) and hexadecyl bromide (27.96 grams) in toluene (150 ml) were stirred and refluxed for 6 hours, while removing the water formed by azeotropic distillation. The volume of the solvent was gradually reduced to about 40 ml. The reaction mixture was cooled to room temperature; water was added (100 ml) and the resulting mixture was extracted with dichloromethane (3×75 ml). The combined organic phase was washed with water (50 ml) and the solvent removed under reduced pressure. The residue was dissolved in 200 ml mixture of 90:10:5 methanol:water:concentrated hydrochloric acid (v/v) and the resulting solution was refluxed for 2 hours, followed by cooling to room temperature and addition of water (100 ml). The product was extracted with dichloromethane (3×100 ml), and the organic phase was washed consecutively with water (100 ml). saturated aqueous solution of sodxium carbonate (100 ml) and again with water (100 ml). The solvent was removed under reduced pressure and the product was crystallized from hexane (200 ml) to give 21.69 grams (yield 82%) of pure 1-hexadecyl-glycerol. upon drying in a desiccator under reduced pressure.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27.96 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
733
Citations
R Blomstrand - Proceedings of the Society for Experimental …, 1959 - journals.sagepub.com
… This finding together with structural similarity of chimyl alcohol with a monoglyceride makes … or free chimyl alcohol to rats. Furthermore metabolism and distribution of chimyl alcohol in …
Number of citations: 125 journals.sagepub.com
R Blomstrand, EH Ahrens Jr - Proceedings of the Society for …, 1959 - journals.sagepub.com
… About half of radioactivity in lymph was identified as chimyl alcohol, about three-fourths of which was present as free chimyl alcohol, and a fourth had become esterified. The remaining …
Number of citations: 53 journals.sagepub.com
P Mischenko, A Egoraeva, A Tyrtyshnaia… - Cells Tissues …, 2022 - karger.com
Marine organisms are among the prominent and abundant sources of 1-O-alkyl-sn-glycerols, including chimyl alcohol (CA), batyl alcohol and selachyl alcohol. These biologically active …
Number of citations: 2 karger.com
S BERGSTRÖM… - Acta Physiologica …, 1957 - Wiley Online Library
… the synthesis of labelled chimyl alcohol and some … chimyl alcohol reveals that the chimyl alcohol is well absorbed in the rat. The extent of absorption of [14C]-labelled chimyl alcohol is …
Number of citations: 54 onlinelibrary.wiley.com
N Maulik, A Tosaki, RM Engelman… - Annals of the New …, 1994 - xn--d1ahakv.xn--p1ai
… of the heart with chimyl alcohol prior to ischemia could reduce … chimyl alcohol group (0.166 f 0.008 versus 0.08 f 0.002 nmol/ml), suggesting reduction of oxidant stress by chimyl alcohol. …
Number of citations: 12 xn--d1ahakv.xn--p1ai
M Yokota, S Yahagi, Y Tokudome… - Journal of oleo …, 2018 - jstage.jst.go.jp
… Here, we investigated whether chimyl alcohol (CA), which is an AKG, suppresses the inflammatory process. The suppression of cell damage and the reduction of intracellular levels of …
Number of citations: 6 www.jstage.jst.go.jp
R Bickerstaffe, JF Mead - Lipids, 1968 - Wiley Online Library
… Following intracerebral injection of 14Cphosphatidylethanolamine and 3H-chimyl alcohol into 18 … acetals indicates that chimyl alcohol was a precursor of both types of phospholipids. …
Number of citations: 28 aocs.onlinelibrary.wiley.com
T Ishibashi, Y Imai - Journal of Lipid Research, 1985 - Elsevier
… including affinity chromatography on chimyl alcohol-Sepharose 4B. Chimyl alcohol (1-O-… from rat liver microsomes by chimyl alcohol-Sepharose 4B column chromatography Teruo …
Number of citations: 19 www.sciencedirect.com
E Baer, HOL Fischer - Journal of Biological Chemistry, 1941 - Elsevier
… chimyl alcohol with known rotaCons were available for further comparison of our synt,hetic cr-cetyl glycerola with t>he natural chimyl alcohol, … mainly of chimyl alcohol with traces of batyl …
Number of citations: 91 www.sciencedirect.com
TH Bevan, T Malkin - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
We find that these isomeric analogues have the same mp but they are readily distinguished by their short X-ray spacings (Table 1) and by the action of a hot mixture of acetic acid and …
Number of citations: 4 pubs.rsc.org

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